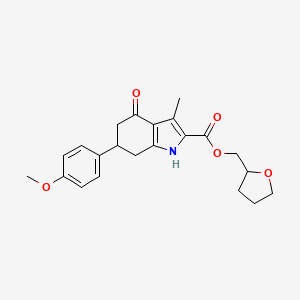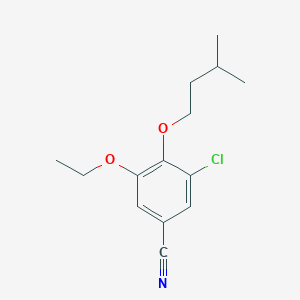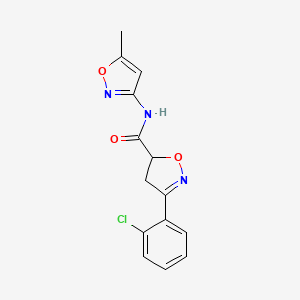
N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, also known as BPTA, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BPTA is a triazole-based compound that has been synthesized through a multistep process, and its properties and applications have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In cancer cells, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. In bacteria and fungi, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of key enzymes involved in the synthesis of cell wall components, leading to cell death.
Biochemical and physiological effects:
N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to have a range of biochemical and physiological effects, depending on the application and concentration of the compound. In cancer cells, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In bacteria and fungi, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to disrupt the synthesis of cell wall components, leading to cell death. In plants, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the growth of weed species, leading to improved crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Direcciones Futuras
There are several future directions for the study of N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, including the optimization of its synthesis and purification methods, the study of its potential applications in other fields of scientific research, such as energy storage and catalysis, and the development of more effective and targeted drug candidates for the treatment of cancer and other diseases. Additionally, the study of the mechanism of action of N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine could lead to the development of new drugs that target key enzymes involved in various biological processes.
Aplicaciones Científicas De Investigación
N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied extensively for its potential applications in various fields of scientific research. In medicine, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to have anticancer properties, and it has been studied as a potential drug candidate for the treatment of cancer. N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has also been studied for its antimicrobial properties, and it has been shown to be effective against a range of bacterial and fungal strains. In agriculture, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use as a herbicide, and it has been shown to be effective against a range of weed species. In material science, N-benzyl-3-(4-methoxyphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-[5-(benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-31-22-15-13-21(14-16-22)24-27-25(26-18-20-10-6-3-7-11-20)29(28-24)23(30)17-12-19-8-4-2-5-9-19/h2-11,13-16H,12,17-18H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDLBWFYDYEQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4193210.png)



![N-(2-chloro-4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B4193225.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4193240.png)
![methyl 3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B4193246.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
![methyl 2-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4193251.png)
![7-chloro-10a-hydroxybenzo[b]indeno[1,2-e][1,4]oxazin-11(10aH)-one](/img/structure/B4193258.png)
![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)
